Ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the ethyl ester and the cyanophenoxybutyl group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and 2-cyanophenol. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary
Properties
IUPAC Name |
ethyl 1-[4-(2-cyanophenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3.ClH/c1-2-23-19(22)16-9-12-21(13-10-16)11-5-6-14-24-18-8-4-3-7-17(18)15-20;/h3-4,7-8,16H,2,5-6,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGABHGAAOQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC=C2C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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